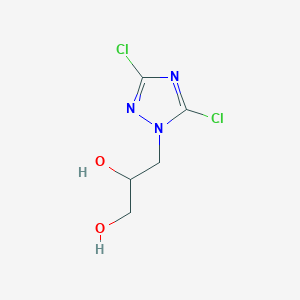
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is a complex organic compound that features an azido group and a dinitrophenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole typically involves the reaction of 2,4-dinitrophenylhydrazine with imidazole in the presence of an azidating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the azido group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling azido compounds, which can be highly reactive and potentially explosive .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The dinitrophenyl group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dinitrophenyl group can yield 2-amino-1-(2,4-dinitrophenyl)-1H-imidazole, while oxidation of the azido group can produce 2-nitro-1-(2,4-dinitrophenyl)-1H-imidazole .
Applications De Recherche Scientifique
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mécanisme D'action
The mechanism of action of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole involves its ability to form covalent bonds with other molecules through its azido group. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical studies and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-1-(2,4-dinitrophenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-Azido-1-(2,4-dinitrophenyl)-1H-triazole: Contains a triazole ring, offering different reactivity and stability.
Uniqueness
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is unique due to its specific combination of an azido group and a dinitrophenyl group attached to an imidazole ring.
Propriétés
Numéro CAS |
61469-73-6 |
|---|---|
Formule moléculaire |
C9H5N7O4 |
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
2-azido-1-(2,4-dinitrophenyl)imidazole |
InChI |
InChI=1S/C9H5N7O4/c10-13-12-9-11-3-4-14(9)7-2-1-6(15(17)18)5-8(7)16(19)20/h1-5H |
Clé InChI |
RNXBAWOSYQCUQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CN=C2N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)



![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)








![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
